Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride

peptide synthesis orthogonal protection serine derivatives

Boc-SPPS of serine-rich peptides is plagued by O-acylation and β-elimination when side-chain protection is absent. H-Ser(Bzl)-OtBu·HCl eliminates these risks through dual orthogonal protection: • O-Benzyl ether survives repeated TFA deprotection cycles (<5% cleavage in 50% TFA) • tert-Butyl ester cleaved during final HF/strong acid deprotection • LogP ~2.8 enhances organic-phase recovery, minimizing aqueous work-up losses Free α-amine; ready for direct coupling in Boc-chemistry protocols.

Molecular Formula C14H22ClNO3
Molecular Weight 287.78
CAS No. 93760-41-9
Cat. No. B2386232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride
CAS93760-41-9
Molecular FormulaC14H22ClNO3
Molecular Weight287.78
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C14H21NO3.ClH/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H
InChIKeyKRZCQGUIELEOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

H-Ser(Bzl)-OtBu·HCl: Orthogonal Serine Building Block


Tert‑butyl 2‑amino‑3‑(benzyloxy)propanoate hydrochloride (commonly referred to as H‑Ser(Bzl)‑OtBu·HCl or L‑Ser(Bzl)‑OtBu·HCl) is a protected L‑serine derivative bearing an O‑benzyl ether on the side‑chain hydroxyl and a tert‑butyl ester on the C‑terminus . With a molecular formula of C₁₄H₂₂ClNO₃ and a molecular weight of 287.78 g·mol⁻¹ , this hydrochloride salt is designed as an orthogonal building block for solution‑ and solid‑phase peptide synthesis, enabling selective deprotection under mild acidic or hydrogenolytic conditions [1].

Dual orthogonal protection: O-benzyl ether + tert-butyl ester
Compatible with Fmoc/t-Bu and Boc/Bzl SPPS workflows
Selective deprotection via hydrogenolysis or mild acid treatment

H-Ser(Bzl)-OtBu·HCl: Substitution Risks


Serine‑derived building blocks are not interchangeable. The target compound uniquely combines an unprotected α‑amine with orthogonal protection of the side‑chain (O‑benzyl) and C‑terminus (tert‑butyl ester) . In contrast, widely available alternatives such as H‑Ser‑OtBu·HCl (CAS 106402‑41‑9) lack side‑chain protection, while L‑serine benzyl ester hydrochloride (CAS 60022‑62‑0) lacks a stable acid‑labile C‑terminal mask . This orthogonal arrangement is essential for Fmoc/t‑Bu SPPS protocols where the tert‑butyl ester is removed during final cleavage while the benzyl ether remains intact, or for Boc/Bzl strategies that require acid‑stable side‑chain protection .

Unprotected side-chain serine esters
Lack O-benzyl protection may disrupt orthogonal deprotection sequences required for Boc/Bzl strategies.
Serine benzyl ester HCl (no C-terminal mask)
Provides side-chain protection but lacks a stable acid-labile C-terminal group, limiting compatibility with Fmoc/t-Bu cleavage protocols.

Quantitative Comparison of H-Ser(Bzl)-OtBu·HCl


Dual Orthogonal Protection

The target compound H‑Ser(Bzl)‑OtBu·HCl provides orthogonal protection of the side‑chain hydroxyl (O‑benzyl) and the C‑terminal carboxyl (tert‑butyl ester), a feature absent in the common comparator H‑Ser‑OtBu·HCl (CAS 106402‑41‑9). While H‑Ser‑OtBu·HCl possesses only the tert‑butyl ester , the O‑benzyl group in the target compound can be selectively cleaved by hydrogenolysis (H₂/Pd‑C) without affecting the tert‑butyl ester, or conversely, the tert‑butyl ester can be removed with TFA while leaving the benzyl ether intact [1]. This orthogonal selectivity is critical for multi‑step peptide assembly and side‑chain modifications.

Orthogonal Protection
Head-to-head
2 vs 1 protecting groups
Enables orthogonal deprotection strategies
Direct comparison with H-Ser-OtBu·HCl
peptide synthesis orthogonal protection serine derivatives

Enhanced Lipophilicity

The O‑benzyl substituent in H‑Ser(Bzl)‑OtBu·HCl significantly increases lipophilicity compared to its unprotected analogue H‑Ser‑OtBu·HCl. Based on computational predictions using standard fragment‑based methods, the calculated LogP of the target compound is approximately 2.8, whereas the O‑unprotected H‑Ser‑OtBu·HCl exhibits a calculated LogP of approximately 0.5 . This >2‑unit increase in LogP translates to a theoretical ~100‑fold higher partition coefficient into organic solvents, facilitating solution‑phase coupling reactions and improving handling of lipophilic peptide fragments.

Calculated LogP
Class-level
Δ LogP ≈ +2.3 ~100-fold higher lipophilicity
Supports solution-phase coupling of hydrophobic peptides
Computational prediction; verify experimentally
lipophilicity membrane permeability peptide conjugation

Acid-Stable Benzyl Ether Protection

In the Boc/Bzl solid‑phase peptide synthesis strategy, side‑chain hydroxyl groups are routinely protected as benzyl ethers due to their stability toward the repetitive TFA treatments used for Boc removal. The target compound H‑Ser(Bzl)‑OtBu·HCl incorporates this O‑benzyl protection, whereas the alternative Fmoc‑SPPS building block Fmoc‑Ser(tBu)‑OH employs an acid‑labile tert‑butyl ether . Under standard Boc‑SPPS conditions (50% TFA in DCM, 30 min), benzyl ethers show <5% cleavage, while tert‑butyl ethers are >95% deprotected [1]. This makes H‑Ser(Bzl)‑OtBu·HCl the preferred building block when acid‑stable side‑chain protection is required.

Acid Stability (TFA)
Class-level
Benzyl ether: tBu ether: >95% cleavage
Essential for acid-stable protection in Boc SPPS
Under standard 50% TFA conditions
Boc‑Bzl peptide synthesis acid lability side‑chain protection

Improved Weighing Accuracy

The molecular weight of H‑Ser(Bzl)‑OtBu·HCl is 287.78 g·mol⁻¹, which is approximately 46% higher than the unprotected serine tert‑butyl ester hydrochloride (H‑Ser‑OtBu·HCl, 197.66 g·mol⁻¹) . This higher mass reduces relative weighing errors on standard laboratory balances: for a 1.0 mmol reaction, 287.8 mg of the target compound corresponds to a 0.5 mg balance error (≈0.17% relative error), whereas 197.7 mg of the lighter analogue would incur a 0.25% relative error under identical weighing conditions. While modest, this improves stoichiometric precision in small‑scale (≤1 mmol) peptide coupling reactions.

Weighing Accuracy
Data to verify
287.8 g·mol⁻¹ ~46% higher MW than H-Ser-OtBu·HCl
Reduces relative weighing error at small scale
Assumes ±0.5 mg balance; 1 mmol reaction
stoichiometry weighing accuracy reaction scale‑up

Precision Applications of H-Ser(Bzl)-OtBu·HCl


Boc/Bzl Solid-Phase Peptide Synthesis

H‑Ser(Bzl)‑OtBu·HCl is the preferred building block for introducing serine residues in Boc‑chemistry SPPS. The acid‑stable O‑benzyl ether (quantified as <5% cleavage under 50% TFA) survives the repeated Boc deprotection cycles, preventing premature side‑chain exposure and associated β‑elimination or O‑acylation side reactions . This directly enables high‑purity synthesis of serine‑rich peptides and glycopeptide precursors [1].

Solution-Phase Lipophilic Peptide Synthesis

The elevated calculated LogP of H‑Ser(Bzl)‑OtBu·HCl (≈2.8) compared to O‑unprotected analogues (≈0.5) significantly improves partitioning into organic solvents such as ethyl acetate or dichloromethane . This property minimizes aqueous work‑up losses and enhances coupling efficiency in solution‑phase assembly of hydrophobic peptide segments, including membrane‑protein fragments and cyclic lipopeptides [1].

Orthogonal Deprotection in Natural Product Synthesis

The dual orthogonal protection (O‑benzyl + tert‑butyl ester) permits sequential, chemoselective deprotection. This is essential in multi‑step syntheses of natural products containing serine‑derived moieties, such as the cyclic depsipeptides and the macrocyclic hinckdentine A scaffold, where preservation of one protecting group while removing another is required for controlled fragment assembly .

Application
Selection Property
Validation Focus
Boc/Bzl Solid-Phase Peptide Synthesis
Acid-stable benzyl ether side-chain protection
Boc-chemistry SPPS performance and side-chain integrity
Solution-Phase Lipophilic Peptide Assembly
High LogP partitioning into organic solvents
Coupling efficiency and reduction of aqueous work-up losses
Orthogonal Deprotection in Complex Natural Product Synthesis
Sequential chemoselective deprotection (O-Bzl vs OtBu)
Controlled fragment assembly in multi-step routes
Quote Request

Request a Quote for Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.